molecular formula C13H15F3N2O3 B8445968 4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene

4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene

Cat. No.: B8445968
M. Wt: 304.26 g/mol
InChI Key: XBYVYOUNELVKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene is a useful research compound. Its molecular formula is C13H15F3N2O3 and its molecular weight is 304.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

1-methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine

InChI

InChI=1S/C13H15F3N2O3/c1-17-6-4-10(5-7-17)21-12-3-2-9(18(19)20)8-11(12)13(14,15)16/h2-3,8,10H,4-7H2,1H3

InChI Key

XBYVYOUNELVKCX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-trifluoromethylnitrobenzene (2.45 g) obtained in reference example 100 in 90% formic acid (8.80 g) was added 37% formaldehyde (5.50 g), and the resulting mixture was stirred at 100° C. for 6 hours. After cooling to room temperature, the reaction mixture was neutralized with an aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (10:1) as the eluent to afford the title compound (1.82 g, yield: 95%) as a yellow oil.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
solvent
Reaction Step Four
Yield
95%

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